molecular formula C12H21NO2 B12996652 Ethyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate

Ethyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate

Cat. No.: B12996652
M. Wt: 211.30 g/mol
InChI Key: CDCSWOZTUIKTDS-UHFFFAOYSA-N
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Description

Ethyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its bicyclo[3.2.2]nonane core, which provides a rigid framework that can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-aminobicyclo[322]nonane-1-carboxylate typically involves the formation of the bicyclic core followed by functionalization One common method includes the Diels-Alder reaction, which forms the bicyclic structure

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Ethyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis due to its rigid bicyclic structure.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the synthesis of complex molecules and materials.

Mechanism of Action

The mechanism of action of Ethyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, influencing biological pathways. The amino group can form hydrogen bonds, while the ester group can participate in esterification reactions, further modulating its activity.

Comparison with Similar Compounds

    Bicyclo[3.3.1]nonane derivatives: These compounds share a similar bicyclic structure but differ in the arrangement of carbon atoms.

    Bicyclo[4.3.0]nonene derivatives: These compounds have a different bicyclic core but exhibit similar rigidity and reactivity.

Uniqueness: Ethyl 5-aminobicyclo[322]nonane-1-carboxylate is unique due to its specific bicyclic structure and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

ethyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate

InChI

InChI=1S/C12H21NO2/c1-2-15-10(14)11-4-3-5-12(13,8-6-11)9-7-11/h2-9,13H2,1H3

InChI Key

CDCSWOZTUIKTDS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CCCC(CC1)(CC2)N

Origin of Product

United States

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